molecular formula C19H22N2O2S B3014747 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 899735-57-0

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B3014747
CAS No.: 899735-57-0
M. Wt: 342.46
InChI Key: YOKYBHQAYAIECU-UHFFFAOYSA-N
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Description

N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a tetrahydroquinoline (THQ) derivative featuring a thiophene-2-carbonyl group at the 1-position and a pivalamide (tert-butyl carbonyl) moiety at the 6-position. This compound is structurally characterized by its bicyclic THQ core, which serves as a scaffold for modulating biological activity.

Properties

IUPAC Name

2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)20-14-8-9-15-13(12-14)6-4-10-21(15)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKYBHQAYAIECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves multiple steps, starting with the formation of the thiophene ring and the tetrahydroquinoline moiety. One common approach is the Paal-Knorr synthesis for the thiophene ring, followed by a Friedländer synthesis for the tetrahydroquinoline. The final step involves the acylation of the tetrahydroquinoline with pivaloyl chloride to introduce the pivalamide group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The THQ core is a common structural motif in medicinal chemistry, with modifications at the 1- and 6-positions significantly altering biological activity. Below is a comparative analysis with structurally analogous compounds:

Compound Name 1-Position Substituent 6-Position Substituent Key Features Biological Target/Activity Reference
Target Compound Thiophene-2-carbonyl Pivalamide High lipophilicity due to tert-butyl group; potential CNS penetration Not explicitly stated (likely nNOS based on analogs)
N-(1-(Piperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide (70) Piperidin-4-yl Thiophene-2-carboximidamide Polar amine group; dihydrochloride salt improves solubility Inhibitor of neuronal nitric oxide synthase (nNOS)
N-(1-(2-(Methylamino)ethyl)-THQ-6-yl)thiophene-2-carboximidamide 2-(Methylamino)ethyl Thiophene-2-carboximidamide Flexible alkylamine chain enhances binding to nNOS active site Selective nNOS inhibitor (IC₅₀ = 12 nM)
2-(4-Methylphenoxy)-N-[1-(thiophene-2-carbonyl)-THQ-6-yl]acetamide (G502-0267) Thiophene-2-carbonyl 4-Methylphenoxyacetamide Ether linkage introduces rigidity; moderate molecular weight (406.5 g/mol) Undisclosed (screening hit)

Key Observations :

  • Lipophilicity : The target compound’s pivalamide group increases logP compared to analogs with polar 6-position substituents (e.g., compound 70’s carboximidamide), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Biological Selectivity: The 2-(methylamino)ethyl substituent in the Ramnauth et al. (2012) compound enables selective nNOS inhibition by interacting with hydrophobic and charged residues in the enzyme’s active site . The target compound’s pivalamide group may similarly exploit hydrophobic pockets but requires validation via enzymatic assays.
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : The target compound (C₂₃H₂₅N₂O₂S; MW = 417.5 g/mol) is heavier than G502-0267 (406.5 g/mol) due to the pivalamide group .
  • Solubility : Polar analogs like compound 70 (dihydrochloride salt) exhibit improved solubility in aqueous buffers, whereas the target compound’s tert-butyl group likely reduces solubility, necessitating formulation optimization .

Biological Activity

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a tetrahydroquinoline moiety, linked to a pivalamide group. The molecular formula is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S with a molecular weight of approximately 342.44 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

This compound primarily interacts with specific receptors and enzymes within biological systems. Preliminary studies indicate that it may function as an inhibitor in certain biochemical pathways. The presence of the thiophene and tetrahydroquinoline structures suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties.
  • Anticancer Potential : Research indicates that derivatives of tetrahydroquinolines can exhibit cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful. The following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamideThiophene and tetrahydroquinolinePotent nNOS inhibitor
5-Amino-3-(4-methylphenyl)-1H-pyrazolePyrazole ringAntitumor activity
4-(Thiophen-2-carbonyl)phenolSimple thiophenic structureAntioxidant properties

This table illustrates the diversity in biological activities among structurally related compounds, highlighting the potential for this compound to possess unique therapeutic benefits.

Case Studies and Research Findings

Recent studies have begun to elucidate the specific biological activities of this compound:

  • Anticancer Studies : In vitro experiments demonstrated that derivatives of this compound exhibit cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Neuropharmacological Research : A study focusing on serotonin receptor modulation found that the compound acts as an antagonist at certain serotonin receptor subtypes. This suggests potential applications in treating depression or anxiety disorders.
  • Antimicrobial Efficacy : Preliminary screening against various bacterial strains indicated that the compound has significant antimicrobial activity comparable to established antibiotics.

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